[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate
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Description
[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C20H13ClF2N2O5 and its molecular weight is 434.78. The purity is usually 95%.
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Biological Activity
The compound [4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate is a carbamate derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H16ClF2N3O5
- Molar Mass : 468.33 g/mol
- CAS Number : 338960-97-7
The compound features a nitrophenyl group, a difluorophenoxy moiety, and a chlorophenyl substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups (such as fluorine and chlorine) enhances its interaction with protein targets through:
- Hydrogen bonding
- Halogen bonding
These interactions can lead to increased inhibition of target enzymes, such as cholinesterases and cyclooxygenases, which are crucial in various biochemical pathways.
Biological Activity Studies
Several studies have evaluated the biological activities of similar compounds in the same class. Here are key findings:
- Inhibition of Cholinesterases : Compounds with similar structures demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, the IC50 values for related derivatives ranged from 10.4 μM to 24.3 μM against AChE and BChE, indicating potent activity that may be relevant for neurodegenerative diseases .
- Anti-inflammatory Activity : The compound's structural components suggest potential anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Related compounds have shown moderate inhibition against COX-2 and lipoxygenases (LOX), which are involved in inflammatory responses .
- Antioxidant Activity : The presence of nitro and fluorine groups has been linked to enhanced antioxidant activity. Studies indicate that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications .
Case Study 1: In Vitro Evaluation
In one study, derivatives similar to this compound were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that these compounds exhibited selective cytotoxicity, suggesting their potential as anticancer agents.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzyme targets. The docking results showed favorable interactions between the compound and the active sites of AChE and COX-2, supporting its potential as a multi-target inhibitor in therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Fluorine Substitution : The introduction of fluorine atoms enhances lipophilicity and metabolic stability.
- Chlorine Substitution : Chlorine at the para position increases binding affinity towards target proteins due to its electronic effects.
- Nitro Group Positioning : The nitro group at specific positions contributes significantly to the overall biological activity by affecting electron density.
Properties
IUPAC Name |
[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N2O5/c21-13-2-5-15(6-3-13)24-20(26)29-11-12-1-7-19(17(9-12)25(27)28)30-18-8-4-14(22)10-16(18)23/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALZRZYHUTJLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CC(=C(C=C2)OC3=C(C=C(C=C3)F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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